4-Hydrazineylacridine
Description
4-Hydrazineylacridine is a heterocyclic compound featuring an acridine core substituted with a hydrazine group at the 4-position. Acridine derivatives are known for their planar aromatic structures, which enable intercalation into DNA, making them promising candidates for anticancer and antimicrobial applications . The hydrazineyl group introduces conformational flexibility and hydrogen-bonding capabilities, enhancing interactions with biological targets such as DNA and proteins. These compounds exhibit configurational isomerism and strong DNA-binding properties, as demonstrated by NMR studies and interactions with calf thymus DNA .
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
acridin-4-ylhydrazine |
InChI |
InChI=1S/C13H11N3/c14-16-12-7-3-5-10-8-9-4-1-2-6-11(9)15-13(10)12/h1-8,16H,14H2 |
InChI Key |
AOQSIICHUNFFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Hydrazineylacridine typically involves the reaction of acridine derivatives with hydrazine. One common method includes the reaction of 4-chloroacridine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
4-Hydrazineylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydrazineylacridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydrazineylacridine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription . Additionally, this compound can induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Acridin-4-yl N-Acylhydrazones
Structure: These derivatives combine an acridin-4-yl moiety with an N-acylhydrazone group. Synthesis: Prepared via coupling reactions between acridin-4-yl amines and benzohydrazides under reflux in ethanol with catalytic acetic acid . Key Properties:
- Exhibit configurational isomerism (E/Z isomers) confirmed by $^{1}\text{H}$ and $^{13}\text{C}$ NMR.
- Strong DNA intercalation and human serum albumin (HSA) binding, with binding constants ($K_b$) ranging from $10^4$ to $10^5 \, \text{M}^{-1}$ .
Applications : Investigated as anticancer agents due to their DNA-intercalating and protein-binding abilities.
Comparison with 4-Hydrazineylacridine :
- Reduced steric hindrance in this compound could enhance DNA intercalation efficiency.
4-(2-Heterylidenehydrazinyl)-7-Chloroquinoline Derivatives
Structure: Quinoline core substituted with a hydrazinylidene group at the 4-position and chlorine at the 7-position . Synthesis: Formed by condensing 7-chloro-4-hydrazinylquinoline with heteroaromatic aldehydes (e.g., pyrazole-4-carbaldehydes) . Key Properties:
- Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL).
- Structural rigidity from the quinoline core limits conformational flexibility compared to acridine derivatives.
Comparison with this compound :
- The chlorine substituent in quinoline derivatives may introduce electronegative effects absent in this compound.
2-Aryl-3-(2-indolyamide) Thiazolidin-4-ones
Structure: Thiazolidinone ring fused with indole and aryl groups . Synthesis: Cyclocondensation of 2-indolyl carbohydrazide with aromatic aldehydes followed by reaction with thioacetic acid . Key Properties:
- Broad-spectrum antifungal activity (e.g., against Candida albicans with IC$_{50}$ < 10 µM).
- The thiazolidinone ring enhances metabolic stability but reduces DNA-binding capability.
Comparison with this compound :
- This compound’s acridine core offers superior DNA interaction, whereas thiazolidinones prioritize enzyme inhibition.
- Hydrazineyl groups in both classes contribute to hydrogen-bonding but differ in spatial arrangement.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Contradictions
- DNA Binding: Acridin-4-yl N-acylhydrazones show stronger DNA affinity than quinoline derivatives, likely due to the larger aromatic surface of acridine .
- Synthetic Flexibility: Hydrazineyl-containing compounds (e.g., this compound analogs) allow diverse functionalization, but their metabolic stability is inferior to thiazolidinones .
- Biological Targets: While acridine derivatives target DNA, thiazolidinones and quinoline analogs often inhibit enzymes or microbial cell walls, indicating divergent therapeutic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
